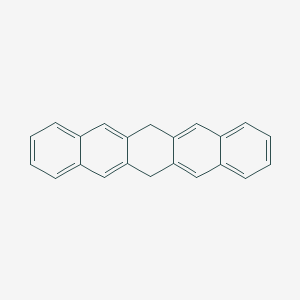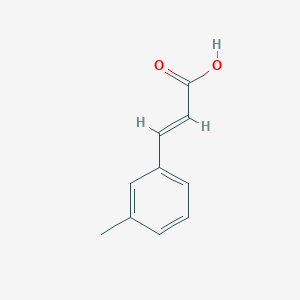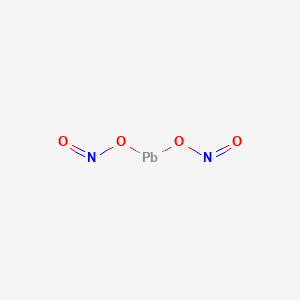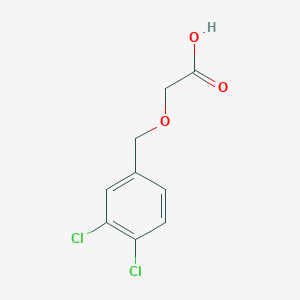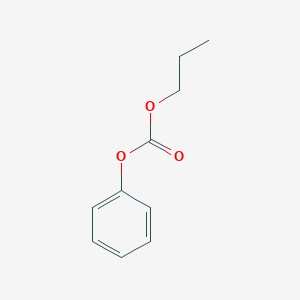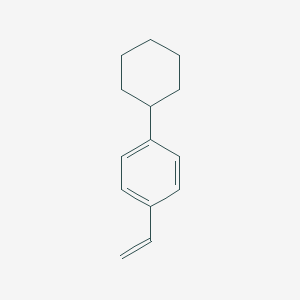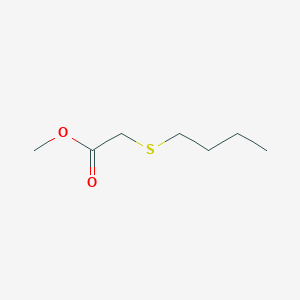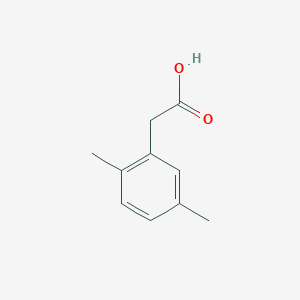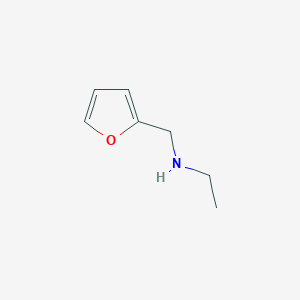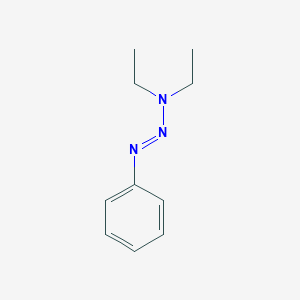
1-Phenyl-3,3-diethyltriazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3,3-diethyltriazene (PDET) is a chemical compound that has been extensively studied for its potential applications in scientific research. PDET is a triazene derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. In
Applications De Recherche Scientifique
1-Phenyl-3,3-diethyltriazene has been found to have a range of scientific research applications. One of the primary applications of 1-Phenyl-3,3-diethyltriazene is in the field of cancer research. 1-Phenyl-3,3-diethyltriazene has been shown to exhibit cytotoxic effects against various cancer cell lines, making it a potential candidate for use in chemotherapy. 1-Phenyl-3,3-diethyltriazene has also been found to have antimicrobial properties, making it a promising candidate for use in the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3,3-diethyltriazene is not yet fully understood. However, it is believed that 1-Phenyl-3,3-diethyltriazene exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA synthesis. 1-Phenyl-3,3-diethyltriazene has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
1-Phenyl-3,3-diethyltriazene has been found to exhibit a range of biochemical and physiological effects. 1-Phenyl-3,3-diethyltriazene has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. 1-Phenyl-3,3-diethyltriazene has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and α-glucosidase. In addition, 1-Phenyl-3,3-diethyltriazene has been found to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1-Phenyl-3,3-diethyltriazene is its high purity and ease of synthesis. 1-Phenyl-3,3-diethyltriazene can be synthesized under mild reaction conditions and yields a high purity product. In addition, 1-Phenyl-3,3-diethyltriazene exhibits a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. However, one of the limitations of 1-Phenyl-3,3-diethyltriazene is its potential toxicity. 1-Phenyl-3,3-diethyltriazene has been found to exhibit cytotoxic effects, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for research on 1-Phenyl-3,3-diethyltriazene. One area of research is the development of new 1-Phenyl-3,3-diethyltriazene derivatives with improved cytotoxicity and selectivity. Another area of research is the investigation of the mechanism of action of 1-Phenyl-3,3-diethyltriazene. Understanding the mechanism of action of 1-Phenyl-3,3-diethyltriazene may lead to the development of new cancer therapies. Finally, the potential use of 1-Phenyl-3,3-diethyltriazene in the treatment of inflammatory diseases warrants further investigation.
Conclusion:
In conclusion, 1-Phenyl-3,3-diethyltriazene is a promising candidate for use in various scientific research applications. 1-Phenyl-3,3-diethyltriazene can be synthesized under mild reaction conditions and yields a high purity product. 1-Phenyl-3,3-diethyltriazene exhibits a range of biochemical and physiological effects, making it a potential candidate for use in cancer research, the development of new antibiotics, and the treatment of inflammatory diseases. However, the potential toxicity of 1-Phenyl-3,3-diethyltriazene may limit its use in certain research applications. Future research on 1-Phenyl-3,3-diethyltriazene should focus on the development of new derivatives with improved cytotoxicity and selectivity, the investigation of its mechanism of action, and its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
1-Phenyl-3,3-diethyltriazene can be synthesized through the reaction of phenylhydrazine with diethyl azodicarboxylate. The reaction proceeds through the formation of a diazo intermediate, which subsequently undergoes a rearrangement to form 1-Phenyl-3,3-diethyltriazene. The synthesis of 1-Phenyl-3,3-diethyltriazene can be carried out under mild reaction conditions and yields a high purity product. The purity of the synthesized 1-Phenyl-3,3-diethyltriazene can be confirmed through NMR and IR spectroscopy.
Propriétés
Numéro CAS |
13056-98-9 |
|---|---|
Nom du produit |
1-Phenyl-3,3-diethyltriazene |
Formule moléculaire |
C10H15N3 |
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
N-ethyl-N-phenyldiazenylethanamine |
InChI |
InChI=1S/C10H15N3/c1-3-13(4-2)12-11-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clé InChI |
JHPQXSWFRNIFCC-UHFFFAOYSA-N |
SMILES |
CCN(CC)N=NC1=CC=CC=C1 |
SMILES canonique |
CCN(CC)N=NC1=CC=CC=C1 |
Autres numéros CAS |
13056-98-9 |
Synonymes |
1-(3-phenyl)-3,3-diethyltriazene PHDAT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



